Ethaneperoxoic acid, 1,1-dimethylpropyl ester
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Overview
Description
Ethaneperoxoic acid, 1,1-dimethylpropyl ester, also known as tert-Amyl peroxyacetate, is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . This compound is a peroxyester, which is a class of organic peroxides. It is known for its applications in various chemical processes due to its ability to act as an oxidizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethaneperoxoic acid, 1,1-dimethylpropyl ester can be synthesized through the reaction of tert-amyl alcohol with peracetic acid. The reaction typically occurs under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
tert-Amyl alcohol+Peracetic acid→Ethaneperoxoic acid, 1,1-dimethylpropyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor where the esterification reaction takes place. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethaneperoxoic acid, 1,1-dimethylpropyl ester primarily undergoes oxidation reactions due to the presence of the peroxy group. It can also participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxy acids.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: The major products are typically oxidized organic compounds, such as alcohols, ketones, or carboxylic acids.
Substitution: The products depend on the substituent introduced, such as halogenated organic compounds.
Scientific Research Applications
Ethaneperoxoic acid, 1,1-dimethylpropyl ester has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial treatments due to its oxidative properties.
Industry: Utilized in polymerization reactions and as a curing agent for resins and plastics.
Mechanism of Action
The mechanism of action of ethaneperoxoic acid, 1,1-dimethylpropyl ester involves the generation of free radicals through the homolytic cleavage of the O-O bond in the peroxy group. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- tert-Butyl peroxyacetate
- tert-Amyl hydroperoxide
- tert-Butyl hydroperoxide
Comparison: Ethaneperoxoic acid, 1,1-dimethylpropyl ester is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxyesters. For instance, tert-Butyl peroxyacetate has a similar peroxy group but differs in the alkyl chain, affecting its reactivity and applications. Similarly, tert-Amyl hydroperoxide and tert-Butyl hydroperoxide are hydroperoxides rather than peroxyesters, leading to different chemical behaviors and uses .
Properties
CAS No. |
690-83-5 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-methylbutan-2-yl ethaneperoxoate |
InChI |
InChI=1S/C7H14O3/c1-5-7(3,4)10-9-6(2)8/h5H2,1-4H3 |
InChI Key |
FSGAMPVWQZPGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(=O)C |
physical_description |
Liquid |
Origin of Product |
United States |
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